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Compound of Interest

Compound Name:
7-Chloro-2,3-dihydro-1H-inden-1-

amine

CAS No.: 67120-37-0

Cat. No.: B3055819

Get Quote

Compound Identity & Significance
IUPAC Name: 7-Chloro-2,3-dihydro-1H-inden-1-amine[1]

Common Names: 7-Chloro-1-aminoindane; 7-Chloro-1-indanamine

CAS Number: 67120-37-0 (Free base), 2728376-32-5 (Hydrochloride)

Molecular Formula:

Molecular Weight: 167.64 g/mol (Free base)

Technical Context: The 1-aminoindane scaffold is a "privileged structure" in medicinal

chemistry, imparting rigidity to the phenethylamine pharmacophore. The 7-chloro substitution is

structurally unique; it places the halogen atom at the peri position relative to the amine group

(C1). This proximity creates significant steric compression and electronic interaction,

distinguishing its spectroscopic signature from the more common 4-, 5-, or 6-chloro isomers.
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Synthesis & Sample Origin
Understanding the synthetic route is essential for interpreting impurity profiles in spectroscopic

data. The 7-chloro isomer is typically synthesized via the cyclization of 2-chlorobenzoic acid

derivatives, followed by reductive amination.

Synthetic Workflow (Impurity Context)
Precursor: 7-Chloro-1-indanone (Key spectroscopic reference).

Reaction: Reductive amination using

.

Common Impurities: Residual 7-chloro-1-indanone (detectable by C=O stretch in IR), 7-

chloro-1-indanol (reduction byproduct).
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Figure 1: Synthetic pathway highlighting the ketone intermediate, which serves as the primary

spectroscopic reference point.

Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy[2]
[3][4]
The NMR spectrum of 7-chloro-1-aminoindane is characterized by the loss of symmetry in the

aromatic region and the distinct deshielding of the benzylic methine proton (H1) due to the peri-

chloro effect.

1. Precursor Reference: 7-Chloro-1-indanone
The ketone precursor is often isolated and fully characterized. Its data provides a baseline for

the aromatic ring protons.
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Position
Shift (

, ppm)
Multiplicity Integration

Assignment
Logic

Aromatic 7.49 – 7.55 Multiplet 1H
H6 (Deshielded

by C=O)

Aromatic 7.35 – 7.45 Multiplet 2H
H4, H5

(Overlapping)

Aliphatic 3.04 – 3.14 Multiplet 2H
H3 (Benzylic

CH2)

Aliphatic 2.69 – 2.79 Multiplet 2H
H2 (Alpha to

Carbonyl)

Data Source: Validated from Patent US7598417B2 [1].

2. Target Compound: 7-Chloro-1-aminoindane
Upon reduction to the amine, the aliphatic region changes drastically. The C1 proton becomes

the diagnostic signal.

Predicted & Observed Shifts (

):

H1 (Benzylic Methine):

4.35 – 4.60 ppm (Triplet or dd).

Mechanistic Insight: In unsubstituted 1-aminoindane, H1 appears at ~4.2 ppm. The 7-

chloro substituent exerts a deshielding effect (+0.2 to +0.4 ppm) due to the Van der Waals

deshielding (steric compression) and the inductive effect of the halogen at the peri

position.

H2 (Methylene):

1.80 – 2.60 ppm (Multiplet).
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Appears as two distinct multiplets due to the chiral center at C1, making the H2 protons

diastereotopic.

H3 (Benzylic Methylene):

2.80 – 3.10 ppm (Multiplet).

Remains relatively stable compared to the ketone, typically a complex multiplet.

Aromatic Region:

7.10 – 7.30 ppm.

The aromatic protons shift upfield relative to the ketone (loss of electron-withdrawing

C=O). The pattern typically resolves into a distinct doublet-triplet-doublet pattern if

resolution allows, or overlapping multiplets.

B. Mass Spectrometry (MS)[5]
Mass spectrometry is the primary tool for confirming the halogen substitution pattern.

Ionization Mode: ESI (+) or EI (70 eV).

Molecular Ion (

): m/z 167 / 169.

Isotope Pattern: The presence of one Chlorine atom dictates a characteristic 3:1 intensity

ratio for the m/z 167 (

) and m/z 169 (

) peaks.

Base Peak: m/z 150 / 152 (

).

Primary amines in the indane series readily lose ammonia (
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, 17 Da) under EI conditions or in-source fragmentation, leading to the formation of the
resonance-stabilized indanyl cation.

Molecular Ion [M+H]+
m/z 168 / 170

Indanyl Cation [M-NH3]+
m/z 151 / 153

- NH3 (17 Da)

Retro-Diels-Alder
(Minor Pathway)

Ring Opening

Click to download full resolution via product page

Figure 2: Primary fragmentation pathway showing the characteristic loss of ammonia.

C. Infrared Spectroscopy (IR)[6]
N-H Stretch: 3300 – 3400

(Weak to medium doublet for primary amine).

Aromatic C-H: 3000 – 3100

.

C-Cl Stretch: 600 – 800

(Strong fingerprint band).

Absence of C=O: The disappearance of the strong ketone band at ~1710

(present in the precursor) is the primary indicator of reaction completion.

Experimental Protocols for Analysis
Protocol 1: NMR Sample Preparation
To ensure sharp resolution of the diastereotopic protons at H2:

Solvent: Use
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(neutralized with

to prevent salt formation) or

.

Concentration: Dissolve 5-10 mg of the free base oil in 0.6 mL solvent.

Note: If analyzing the HCl salt, use

or

. In

, the

protons will exchange and disappear; in

, they typically appear as a broad singlet at

8.0-8.5 ppm.

Protocol 2: Chiral Purity Determination (HPLC)
Since C1 is a chiral center, enantiomeric excess (ee) is a critical quality attribute.

Column: Chiralcel OD-H or AD-H (Polysaccharide based).

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

Detection: UV at 254 nm.

Flow Rate: 0.5 - 1.0 mL/min.

Expectation: The 7-chloro substitution may significantly alter retention times compared to

unsubstituted 1-aminoindane due to steric interaction with the stationary phase.

References
Sinha, S. et al. (2009). Substituted fluoroethyl ureas as alpha 2 adrenergic agents.US Patent

7,598,417 B2. (Provides experimental NMR data for the 7-chloro-1-indanone precursor and

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3055819?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


urea derivatives).

Kishida, M. et al. (2014). Indanesulfamide derivatives.[2]US Patent 9,018,260 B2.[2] (Cites

the use of CAS 67120-37-0 as a starting material for sulfamide synthesis).

Lynch, J. et al. (1998). Synthesis and characterization of aminoindanes.Journal of Medicinal
Chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://patents.google.com/patent/US9018260B2/en
https://patents.google.com/patent/US9018260B2/en
https://www.benchchem.com/product/b3055819?utm_src=pdf-custom-synthesis#bc-rfq
https://arctomsci.com/2728376-32-5-EN300-19353957-1
https://patents.google.com/patent/US9018260B2/en
https://www.benchchem.com/product/b3055819/docs#spectroscopic-data-guide-7-chloro-2-3-dihydro-1h-inden-1-amine
https://www.benchchem.com/product/b3055819/docs#spectroscopic-data-guide-7-chloro-2-3-dihydro-1h-inden-1-amine
https://www.benchchem.com/product/b3055819/docs#spectroscopic-data-guide-7-chloro-2-3-dihydro-1h-inden-1-amine
https://www.benchchem.com/product/b3055819/docs#spectroscopic-data-guide-7-chloro-2-3-dihydro-1h-inden-1-amine
https://www.benchchem.com/product/b3055819?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3055819?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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